[(4-bromo-1-methyl-1H-pyrazol-3-yl)methyl](methyl)amine hydrobromide
Description
(4-Bromo-1-methyl-1H-pyrazol-3-yl)methylamine hydrobromide is a brominated pyrazole derivative with a methylamine substituent at the 3-position of the pyrazole ring, stabilized as a hydrobromide salt. This compound is structurally characterized by:
- A pyrazole core substituted with a bromine atom at position 4 and a methyl group at position 1.
- A methylamine group attached via a methyl linker to position 2.
- A hydrobromide counterion enhancing solubility and crystallinity.
The hydrobromide salt form is critical for pharmaceutical relevance, as seen in analogs like eletriptan hydrobromide (a 5-HT1B/1D receptor agonist) . Its synthesis likely involves alkylation of a bromopyrazole precursor followed by salt formation with HBr, analogous to methods described in patent literature .
Properties
IUPAC Name |
1-(4-bromo-1-methylpyrazol-3-yl)-N-methylmethanamine;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10BrN3.BrH/c1-8-3-6-5(7)4-10(2)9-6;/h4,8H,3H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJTBIPLTABPZIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NN(C=C1Br)C.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Br2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(4-bromo-1-methyl-1H-pyrazol-3-yl)methylamine hydrobromide is a compound that has garnered interest in pharmaceutical research due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory therapies. This article delves into the biological activity of this compound, supported by various studies, data tables, and relevant case studies.
- IUPAC Name : (4-bromo-1-methyl-1H-pyrazol-5-yl)methanamine hydrobromide
- CAS Number : 1431965-13-7
- Molecular Formula : C5H8BrN3
- Molecular Weight : 202.04 g/mol
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including those similar to (4-bromo-1-methyl-1H-pyrazol-3-yl)methylamine hydrobromide. The following table summarizes key findings from research on related pyrazole compounds:
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF7 | 0.01 | Inhibition of cell proliferation |
| Compound B | NCI-H460 | 0.03 | Induction of apoptosis |
| Compound C | A549 | 26.00 | Autophagy induction |
| Compound D | Hep-2 | 3.25 | Cytotoxic activity |
These findings suggest that pyrazole derivatives exhibit significant cytotoxic effects against various cancer cell lines, indicating their potential as anticancer agents .
Anti-inflammatory Activity
Pyrazole derivatives have also been investigated for their anti-inflammatory properties. A study demonstrated that certain pyrazole compounds could inhibit inflammatory cytokines, thereby reducing inflammation in vitro. This mechanism could be beneficial for treating conditions like rheumatoid arthritis and other inflammatory diseases .
Study 1: Anticancer Activity
In a notable study, researchers synthesized several pyrazole derivatives and tested their activity against multiple cancer cell lines, including MCF7 and NCI-H460. The most potent derivative showed an IC50 value of 0.01 µM against MCF7 cells, indicating a high level of efficacy in inhibiting tumor growth .
Study 2: Mechanistic Insights
Another investigation focused on the mechanism of action of pyrazole compounds in cancer therapy. The study found that these compounds could induce apoptosis through the mitochondrial pathway, leading to increased caspase activity in treated cells. This suggests that (4-bromo-1-methyl-1H-pyrazol-3-yl)methylamine hydrobromide may share similar mechanisms due to its structural characteristics .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Functional Group Variations
4-Bromo-3-methyl-1H-pyrazol-5-amine hydrobromide ()
- Structural Difference : The amine group is directly attached to the pyrazole ring (position 5) rather than via a methyl linker.
- Implications :
2-(4-Bromo-1-methyl-1H-pyrazol-3-yl)ethylamine dihydrochloride (–13)
- Structural Difference : An ethyl linker replaces the methyl linker, and the counterion is dihydrochloride.
- Dihydrochloride salt may exhibit higher solubility in aqueous media compared to hydrobromide .
4-Bromo-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-amine hydrochloride ()
- Structural Difference : A bulky 2,4-dichlorobenzyl group replaces the methyl group at position 1.
- Implications :
Counterion and Salt Form Comparisons
| Compound | Counterion | Molecular Weight (g/mol) | Solubility (Water) | Melting Point (°C) |
|---|---|---|---|---|
| Target Compound | HBr | ~265.97* | High | Not reported |
| 2-(4-Bromo-...)ethylamine | 2HCl | 291.01 | Very high | Not reported |
| Eletriptan hydrobromide (Reference) | HBr | 462.43 | Readily soluble | White powder |
*Calculated based on formula C₇H₁₃Br₂N₃.
- Hydrobromide vs.
- Dihydrochloride Salts : Higher charge density may improve aqueous solubility but complicate crystallization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
